molecular formula C31H33NO5 B8178236 (4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline

(4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline

Cat. No.: B8178236
M. Wt: 499.6 g/mol
InChI Key: AUPOBWXHCMJVKX-DFHRPNOPSA-N
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Description

(4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline is a synthetic proline derivative designed for applications in peptide synthesis and medicinal chemistry. The compound features:

  • Fmoc protection at the 1-position (N-terminus), enabling its use in solid-phase peptide synthesis (SPPS) with base-labile deprotection.
  • A 4-tert-butylbenzyloxy group at the 4R position, introducing steric bulk and hydrophobicity. This substituent enhances conformational control and may reduce peptide aggregation during synthesis .

The tert-butylbenzyloxy group distinguishes it from simpler proline derivatives, offering unique solubility and reactivity profiles.

Properties

IUPAC Name

(2S,4R)-4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO5/c1-31(2,3)21-14-12-20(13-15-21)18-36-22-16-28(29(33)34)32(17-22)30(35)37-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,22,27-28H,16-19H2,1-3H3,(H,33,34)/t22-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPOBWXHCMJVKX-DFHRPNOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CO[C@@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline typically involves multiple steps:

    Protection of the amino group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the tert-butylbenzyloxy group: The hydroxyl group of the proline derivative is then reacted with 4-tert-butylbenzyl bromide in the presence of a base like potassium carbonate to introduce the tert-butylbenzyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline undergoes various chemical reactions, including:

    Oxidation: The tert-butylbenzyloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The Fmoc group can be removed under reductive conditions to expose the free amino group.

    Substitution: The tert-butylbenzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reductive removal of the Fmoc group is typically achieved using piperidine.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Free amino group after Fmoc removal.

    Substitution: Various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
This compound is extensively utilized in SPPS due to its stability and the ease with which the Fmoc (fluorenylmethyloxycarbonyl) protecting group can be removed. The presence of the tert-butylbenzyloxy group enhances the solubility and overall yield of synthesized peptides, making it a valuable building block for creating complex peptide structures.

Mechanism of Action
The Fmoc group protects the amino group during synthesis, allowing selective reactions at other sites on the molecule. This capability enables researchers to explore various peptide conformations and their biological activities.

Drug Development

Peptide-Based Therapeutics
(4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline is integral in developing peptide-based drugs, particularly those targeting specific biological pathways. Its unique structure allows for modifications that can enhance bioavailability and specificity towards biological targets.

Case Study: Antimicrobial Peptides
Research has shown that peptides synthesized using this compound exhibit enhanced activity against resistant bacterial strains compared to unmodified counterparts. This highlights its potential in developing new antibiotics.

Protein Engineering

Designing Modified Peptides
The compound is crucial for designing modified peptides and proteins aimed at studying protein structure and function. By incorporating this amino acid into peptides, researchers can investigate how structural changes affect biological interactions and enzymatic mechanisms.

Case Study: Cancer Therapeutics
Studies have focused on using this compound in synthesizing peptide prodrugs targeting cancer cells. The tert-butylbenzyloxy group enhances cellular uptake and cytotoxicity against specific cancer cell lines, suggesting its utility in creating targeted cancer therapies.

Bioconjugation

This compound facilitates bioconjugation processes, enabling the attachment of peptides to other biomolecules such as antibodies or drugs. This capability is essential for developing targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects.

Analytical Chemistry

In analytical chemistry, this compound is employed to analyze peptide structures and functions. It provides insights into molecular interactions and mechanisms, aiding in the characterization of novel compounds.

Mechanism of Action

The mechanism of action of (4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in protein synthesis and modification.

    Pathways Involved: It influences pathways related to amino acid metabolism and protein folding.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline with structurally related compounds:

Compound Name Substituent at 4-Position Molecular Formula Molar Mass (g/mol) Key Properties References
This compound 4-tert-butylbenzyloxy C₃₄H₃₇NO₅* 563.66 High hydrophobicity; steric bulk Inferred
(4R)-1-Fmoc-4-isobutoxy-L-proline Isobutoxy C₂₄H₂₇NO₅ 409.47 Moderate hydrophobicity
Fmoc-L-Pro(4-Bzl)-OH Benzyloxy C₂₇H₂₅NO₄ 427.49 Lower steric bulk than tert-butyl
(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline Allyloxycarbonylamino C₂₄H₂₄N₂O₆ 436.46 Polar due to amino group; flexible

*Molecular formula inferred from structural analogy.

Key Observations:

  • Steric Effects : The bulky tert-butylbenzyloxy group may hinder enzymatic degradation or slow coupling rates in SPPS compared to smaller substituents .

Biological Activity

(4R)-1-Fmoc-4-(4-tert-butylbenzyloxy)-L-proline is a modified proline derivative that plays a significant role in various biological and chemical applications. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.

Overview of this compound

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butylbenzyloxy substituent on the proline backbone. The Fmoc group is essential for peptide synthesis as it protects the amino group, while the tert-butylbenzyloxy group enhances steric hindrance, influencing the compound's reactivity and stability in synthetic applications.

Synthetic Routes

The synthesis of this compound generally involves:

  • Protection of the amino group : L-proline is reacted with Fmoc chloride in a base environment.
  • Introduction of the tert-butylbenzyloxy group : The hydroxyl group of the proline derivative reacts with 4-tert-butylbenzyl bromide using a base like potassium carbonate.

The compound interacts with various molecular targets, particularly enzymes and receptors involved in protein synthesis and modification. It influences pathways related to amino acid metabolism and protein folding, which are crucial for cellular functions.

Research Findings

Research has demonstrated that this compound exhibits several biological activities:

  • Protein Folding and Stability : The compound is studied for its role in enhancing protein stability, which is critical for maintaining cellular functions.
  • Anticancer Potential : Similar proline derivatives have shown promise in inhibiting histone deacetylases (HDACs), which play a role in cancer progression. For example, cadmium-proline complexes have been reported to inhibit HDAC activity, leading to apoptosis in cancer cells .
  • Peptide Synthesis : It serves as a building block in solid-phase peptide synthesis, facilitating the creation of complex peptides necessary for therapeutic applications .

Study 1: Anticancer Activity

A study evaluated cadmium complexes with proline derivatives, including L-proline. These complexes exhibited significant inhibition of HDAC activity at concentrations as low as 2 μM, demonstrating their potential as anticancer agents by inducing apoptosis through epigenetic mechanisms .

Study 2: Protein Engineering

In protein engineering applications, this compound was utilized to create analogues of naturally occurring peptides. These modifications improved solubility and stability, enhancing the efficacy of peptide-based drugs .

Comparison with Similar Compounds

Compound NameCharacteristicsApplications
(4R)-1-Fmoc-4-hydroxy-L-prolineLacks tert-butylbenzyloxy groupLess sterically hindered; used in simpler peptide syntheses
(4R)-1-Boc-4-(4-tert-butylbenzyloxy)-L-prolineUses Boc protecting groupDifferent reactivity profile; used in alternative synthetic pathways

The unique combination of the Fmoc protecting group and the sterically hindered tert-butylbenzyloxy group distinguishes this compound from similar compounds, making it particularly valuable in synthetic chemistry .

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